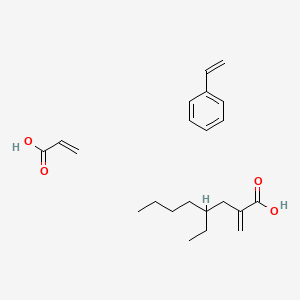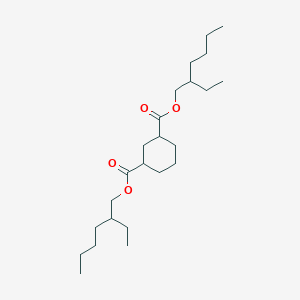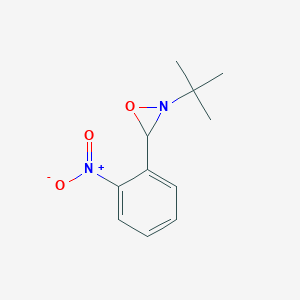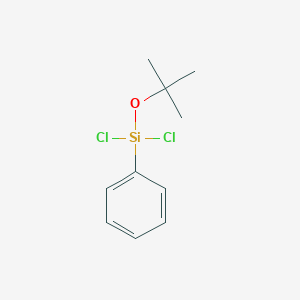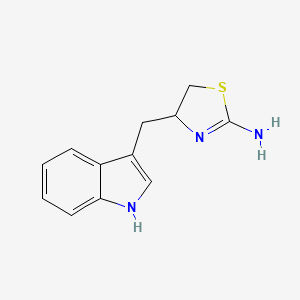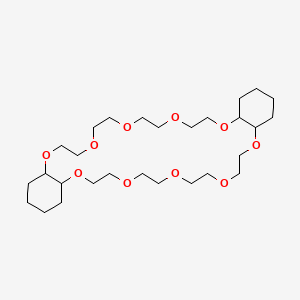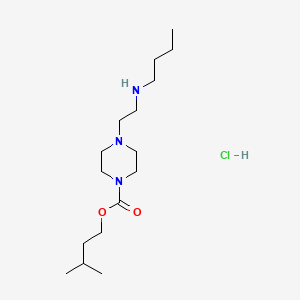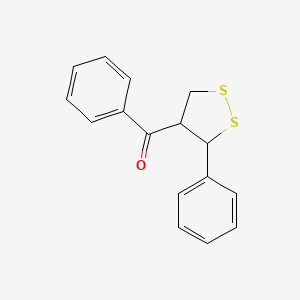
Phenyl-(3-phenyldithiolan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(3-phenyldithiolan-4-yl)methanone is an organic compound characterized by the presence of a dithiolan ring fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl-(3-phenyldithiolan-4-yl)methanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with 1,2-dithiolane-3-thione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl-(3-phenyldithiolan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl-(3-phenyldithiolan-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Phenyl-(3-phenyldithiolan-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s dithiolan ring is crucial for its binding affinity and specificity. Additionally, it may interfere with cellular pathways by modulating signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-(3-phenyldithiolane-4-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Phenyl-(3-phenyldithiolan-4-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Phenyl-(3-phenyldithiolan-4-yl)methanone is unique due to its specific arrangement of the dithiolan ring and phenyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
21551-57-5 |
|---|---|
Formule moléculaire |
C16H14OS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
phenyl-(3-phenyldithiolan-4-yl)methanone |
InChI |
InChI=1S/C16H14OS2/c17-15(12-7-3-1-4-8-12)14-11-18-19-16(14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
Clé InChI |
WWDUIMSTCYDDFR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(SS1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



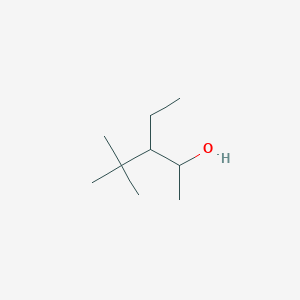
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)

